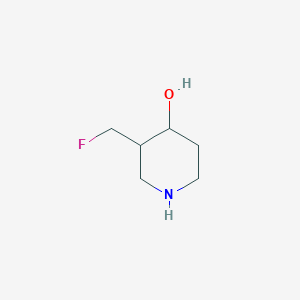

3-(Fluoromethyl)piperidin-4-ol

Description

Importance of Fluorine-Containing Heterocycles in Synthetic Chemistry Research

The introduction of fluorine into heterocyclic compounds, a class of organic molecules containing a ring structure with at least two different elements, has become a cornerstone of modern synthetic and medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's physical, chemical, and biological characteristics.

Fluorine's high electronegativity can significantly influence the acidity or basicity of nearby functional groups, which in turn can affect how a molecule interacts with biological targets. Furthermore, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of a drug candidate. This strategic use of fluorine has been instrumental in the development of numerous pharmaceuticals across a wide range of therapeutic areas.

Distinctive Chemical Attributes of Piperidine (B6355638) and Fluorinated Piperidinol Motifs

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and the ability of the nitrogen atom to act as a basic center and a point for further functionalization make it a privileged structure in drug design.

When a hydroxyl group is introduced to form a piperidinol, the molecule gains a hydrogen bond donor and acceptor, further enhancing its potential for interaction with biological macromolecules. The subsequent incorporation of a fluoromethyl group at the 3-position, as seen in 3-(Fluoromethyl)piperidin-4-ol, introduces another layer of complexity and potential. The fluoromethyl group can influence the conformation of the piperidine ring and alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.

Historical and Current Trajectories in the Synthesis of Substituted Piperidinols

The synthesis of substituted piperidines and piperidinols has a rich history, with early methods often relying on the reduction of corresponding pyridine (B92270) precursors. Over the years, a multitude of synthetic strategies have been developed to afford greater control over the substitution pattern and stereochemistry of the piperidine ring. These methods include catalytic hydrogenation, various cyclization reactions, and the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. chemicalbook.com

Contemporary approaches to piperidinol synthesis often focus on efficiency, stereoselectivity, and the introduction of diverse functionalities. The development of novel catalytic systems and the application of modern synthetic methodologies, such as C-H activation and flow chemistry, are continually expanding the toolbox for accessing these important building blocks.

Challenges and Opportunities in Accessing this compound

The synthesis of this compound presents a unique set of challenges. The controlled introduction of a single fluoromethyl group at a specific position on the piperidine ring, while also controlling the stereochemistry of the adjacent hydroxyl group, requires sophisticated synthetic strategies. Regioselective and stereoselective fluorination and fluoromethylation reactions are often key steps in these synthetic routes.

Despite these challenges, the successful synthesis of this compound opens up significant opportunities for the discovery of new therapeutic agents. Its structural features make it an attractive building block for the synthesis of novel compounds with potential applications in a variety of disease areas. The ability to fine-tune the properties of the piperidine scaffold through fluoromethylation provides a powerful strategy for lead optimization in drug discovery programs.

Data and Research Findings

The unique properties of fluorinated piperidine derivatives make them valuable intermediates in medicinal chemistry. For instance, 3-Fluoropiperidin-4-ol is noted for its ability to modulate pharmacokinetic properties like metabolic stability and bioavailability in drug candidates. The stereochemistry of such molecules is crucial for their biological activity, necessitating enantioselective synthesis methods to produce specific isomers for targeted applications.

The table below provides a summary of the key properties of the parent compound, piperidin-4-ol.

| Property | Value |

| Molecular Formula | C5H11NO |

| Molar Mass | 101.15 g/mol |

| Boiling Point | 108-114 °C at 10 mmHg chembk.comsigmaaldrich.com |

| Melting Point | 86-90°C chembk.com |

| Water Solubility | Soluble chembk.com |

| pKa | 14.94 ± 0.20 (Predicted) chembk.com |

Table 1: Physicochemical Properties of Piperidin-4-ol

The introduction of a fluoromethyl group is a strategic modification to this core structure. While specific experimental data for this compound is not widely available in the public domain, the principles of fluorine chemistry in drug design suggest that this modification would likely alter the compound's lipophilicity, metabolic stability, and binding interactions compared to its non-fluorinated counterpart.

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

3-(fluoromethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H12FNO/c7-3-5-4-8-2-1-6(5)9/h5-6,8-9H,1-4H2 |

InChI Key |

IRSXODRVGQVNCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1O)CF |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Fluoromethyl Piperidin 4 Ol

Functional Group Interconversions at the Hydroxyl Moiety (C4)

The secondary hydroxyl group at the C4 position is a prime site for functionalization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties.

The hydroxyl group of 3-(fluoromethyl)piperidin-4-ol can be readily converted into ethers and esters through standard synthetic methodologies. Etherification can be achieved under basic conditions, for example, by deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide. A related approach has been used in the synthesis of 4-oxypiperidine ethers from analogous 4-hydroxypiperidine derivatives. nih.gov Mitsunobu reactions, which involve treating the alcohol with triphenylphosphine and a dialkyl azodicarboxylate in the presence of a nucleophile, also provide a mild and effective route to O-substituted analogues. nih.gov

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a classic method. organic-chemistry.org Alternatively, for milder conditions that are compatible with sensitive functional groups, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org

The table below summarizes common methods for these transformations.

| Transformation | Reagent(s) | Conditions | Product Type |

| O-Alkylation (Williamson) | 1. NaH 2. R-X (Alkyl Halide) | Anhydrous solvent (e.g., THF, DMF) | Ether |

| O-Alkylation (Mitsunobu) | PPh₃, DEAD/DIAD, R-OH | Anhydrous solvent (e.g., THF) | Ether |

| O-Acylation (Esterification) | R-COCl or (R-CO)₂O | Base (e.g., Pyridine (B92270), Et₃N) | Ester |

| O-Acylation (Fischer) | R-COOH, cat. H₂SO₄ | Heat, removal of H₂O | Ester |

| O-Acylation (Steglich) | R-COOH, DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂) | Ester |

This table presents generalized conditions for the derivatization of secondary alcohols.

The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, 3-(fluoromethyl)piperidin-4-one. This transformation is a key step in the synthesis of many biologically active piperidine (B6355638) derivatives. A variety of modern oxidation reagents can be employed to achieve this conversion efficiently and under mild conditions, minimizing side reactions.

Common methods include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO), followed by quenching with a hindered base like triethylamine. Another widely used method is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and broad functional group tolerance. Other chromium-based reagents like pyridinium chlorochromate (PCC) can also be effective. The choice of oxidant is crucial, especially to avoid undesired reactions at the piperidine nitrogen. If the nitrogen is unprotected, it may be necessary to use N-protected derivatives (e.g., N-Boc, N-Cbz) before performing the oxidation.

| Oxidation Method | Key Reagents | Typical Solvent |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂ |

| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂ |

This table outlines common methods for the oxidation of secondary alcohols to ketones.

Transformations Involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic center and a site of basicity, making it amenable to a variety of chemical modifications.

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrogen halide formed during the reaction. researchgate.netmdpi.com Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is another powerful method for introducing N-alkyl groups. nih.gov This method was used to synthesize N-benzyl derivatives of piperidin-4-ol. nih.gov

N-acylation proceeds by reacting the piperidine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base. These reactions are generally high-yielding and provide stable amide products.

The table below details representative N-functionalization reactions.

| Reaction | Reagent(s) | Base/Catalyst | Product |

| N-Alkylation | R-X (Alkyl Halide) | K₂CO₃ or Et₃N | N-Alkyl Piperidine |

| Reductive Amination | R-CHO (Aldehyde), NaBH(OAc)₃ | Acetic Acid (cat.) | N-Alkyl Piperidine |

| N-Acylation | R-COCl (Acid Chloride) | Pyridine or Et₃N | N-Acyl Piperidine (Amide) |

| N-Acylation | (R-CO)₂O (Anhydride) | Pyridine or Et₃N | N-Acyl Piperidine (Amide) |

This table illustrates common N-alkylation and N-acylation methods for secondary amines like piperidine.

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a reactive hydroxyl group, makes it a valuable precursor for the construction of more complex polycyclic nitrogen heterocycles. These structures are of significant interest in drug discovery.

One potential strategy involves a tandem reaction sequence where the piperidine nitrogen and the C4-hydroxyl group participate in cyclization reactions with appropriate bifunctional reagents. For instance, reaction with a reagent containing two electrophilic sites could lead to the formation of a fused or bridged bicyclic system. Modern synthetic strategies, such as tandem benzannulation/ring-closing metathesis, have been developed for the synthesis of complex benzofused nitrogen heterocycles from suitably functionalized precursors. nih.gov While not starting from this compound itself, these methods showcase advanced techniques that could be adapted to transform piperidine derivatives into polycyclic architectures. nih.gov The specific pathways would depend on first protecting and then activating the hydroxyl and amino groups to control the regioselectivity of the cyclization steps.

Reactions at the Fluoromethyl Group (C3)

The fluoromethyl group (–CH₂F) at the C3 position is generally considered to be relatively stable and less reactive compared to the hydroxyl and amino functionalities. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine atom resistant to substitution under typical nucleophilic conditions.

However, the carbon atom of the fluoromethyl group can be involved in reactions under specific conditions. Radical fluoromethylation using specialized reagents can be used to introduce this group onto various scaffolds, and the reactivity of the group itself can be harnessed. nih.gov While direct transformation of the C-F bond is difficult, reactions involving the adjacent C-H bonds might be possible through radical abstraction or activation by strong bases, although such reactions are uncommon and would require harsh conditions. In most synthetic sequences, the fluoromethyl group is expected to be a stable spectator group, which is advantageous as it imparts specific electronic properties and metabolic stability to the final molecule without interfering with transformations at other sites. nih.gov

Stability and Potential for Further Functionalization

The this compound molecule possesses two primary sites for chemical modification: the secondary amine and the hydroxyl group. The stability of the compound is generally robust under standard organic synthesis conditions. The presence of the electron-withdrawing fluoromethyl group can influence the basicity of the piperidine nitrogen, a factor that can be leveraged in various chemical transformations.

The hydroxyl group at the C-4 position and the nitrogen atom of the piperidine ring are key handles for introducing further structural diversity. The secondary amine can undergo a variety of reactions common to cyclic amines, including N-alkylation, N-acylation, and N-arylation, to introduce a wide range of substituents. These modifications can be crucial for modulating the physicochemical properties of the resulting molecules.

Similarly, the hydroxyl group can be transformed into other functionalities. Standard reactions such as etherification and esterification can be employed to append different chemical moieties. For instance, the hydroxyl group can be converted to an ether by reaction with alkyl halides or to an ester through reaction with acyl chlorides or carboxylic acids. Furthermore, oxidation of the secondary alcohol to a ketone would yield the corresponding 3-(fluoromethyl)piperidin-4-one, a versatile intermediate for further carbon-carbon bond-forming reactions.

The fluoromethyl group itself is generally stable and does not typically participate directly in these transformations, but its electronic influence is a key consideration in reaction design. The electron-withdrawing nature of the C-F bond can impact the nucleophilicity of the nearby nitrogen atom and the reactivity of the hydroxyl group.

Regioselective Modifications Adjacent to Fluorine

The fluoromethyl substituent at the C-3 position exerts a significant directing effect on chemical reactions occurring at adjacent positions on the piperidine ring. This influence is primarily due to steric hindrance and electronic effects, which can be exploited to achieve regioselective functionalization.

The presence of the fluoromethyl group can sterically hinder reactions at the C-2 and C-4 positions. For example, in reactions involving the functionalization of C-H bonds, the bulk of the fluoromethyl group may favor reaction at the less hindered C-5 or C-6 positions.

Electronically, the inductive effect of the fluorine atom can decrease the electron density at the adjacent C-3 and, to a lesser extent, at the C-2 and C-4 positions. This can influence the regioselectivity of electrophilic or nucleophilic attack on the piperidine ring or its derivatives. For instance, in reactions proceeding through an iminium ion intermediate, the electron-withdrawing nature of the fluoromethyl group could disfavor the formation of a double bond between C-3 and C-4, thereby directing reactions to other positions.

Advanced Characterization Methodologies for 3 Fluoromethyl Piperidin 4 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to defining the precise chemical structure of 3-(Fluoromethyl)piperidin-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry offer complementary information, enabling a full structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced NMR techniques, particularly ¹⁹F NMR, offer deeper insights into its complex stereochemistry.

The presence of a fluorine atom makes ¹⁹F NMR a highly sensitive and informative technique. nih.gov The ¹⁹F chemical shift is highly sensitive to its local electronic environment, making it an excellent probe for conformational analysis and chirality sensing. nih.govacs.org For this compound, the piperidine (B6355638) ring can exist in different chair conformations, placing the fluoromethyl group in either an axial or equatorial position. The coupling constants between the fluorine nucleus and adjacent protons (³J(¹⁹F, ¹H)) are stereospecific and can be used to determine the dominant conformation in solution. researchgate.net For instance, a larger coupling constant is typically observed for an anti-periplanar relationship between F and H, while a smaller coupling is seen for a synclinal (gauche) arrangement.

Furthermore, ¹⁹F NMR can be employed for chirality sensing and determining enantiomeric purity. nih.govacs.org By using a chiral solvating agent or a chiral derivatizing agent, the single ¹⁹F resonance of a racemic mixture of this compound can be split into two distinct signals, one for each enantiomer. The integration ratio of these signals allows for a precise determination of the enantiomeric excess (ee). This approach is effective because the reversible binding between the chiral probe and the enantiomers creates diastereomeric complexes that are distinguishable by ¹⁹F NMR. acs.org

Table 1: Illustrative NMR Data for Conformational Analysis of this compound This table presents hypothetical data based on typical values for fluorinated piperidines to illustrate the application of the technique.

| Parameter | Axial-Fluoromethyl Conformer | Equatorial-Fluoromethyl Conformer |

|---|---|---|

| ¹⁹F Chemical Shift (δ) | Downfield shift | Upfield shift |

| ³J(F, Hax) Coupling | ~30-45 Hz | ~10-20 Hz |

| ³J(F, Heq) Coupling | ~10-20 Hz | ~25-40 Hz |

| NOE Enhancement | Between F and axial protons at C5/C2 | Between F and equatorial protons at C5/C2 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. For this compound, this method provides crucial information for confirming its molecular structure and identifying characteristic fragmentation patterns. researchgate.net

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound, generated via a soft ionization technique like electrospray ionization (ESI), is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments helps to piece together the original structure.

The fragmentation of the piperidine ring is expected to follow characteristic pathways. Common fragmentation mechanisms include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, and subsequent ring-opening or cleavage reactions. miamioh.edu The presence of the fluoromethyl group introduces specific fragmentation channels, such as the loss of a fluoromethyl radical (•CH₂F) or hydrogen fluoride (B91410) (HF). Analyzing the exact masses of these fragments using a high-resolution mass spectrometer like a quadrupole time-of-flight (Q-TOF) instrument allows for the determination of their elemental compositions, further validating the proposed fragmentation pathways. researchgate.net

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound This table outlines hypothetical fragmentation data based on common fragmentation rules for similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 148.0924 | 130.0818 | H₂O | Ion resulting from dehydration |

| 148.0924 | 115.0690 | H₂O + CH₃ | Ion from subsequent loss of a methyl radical |

| 148.0924 | 97.0583 | H₂O + H₂O + H | Dehydrated piperidinium (B107235) species |

Chiroptical Methods for Enantiomeric Excess Determination

Since this compound possesses two chiral centers (at C3 and C4), it can exist as four possible stereoisomers. Chiroptical methods are essential for determining the enantiomeric excess (ee) of a sample, which is a critical parameter for pharmaceutical applications. nih.gov Circular Dichroism (CD) spectroscopy is a primary chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its counterpart. A racemic mixture will be CD-silent. Therefore, CD spectroscopy can be used to qualitatively confirm the presence of an enantiomeric excess. For quantitative determination of ee, a calibration curve can be constructed using samples of known enantiomeric composition. nih.gov

Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with a CD detector (HPLC-CD) provides a powerful method for both separating the enantiomers and determining their ratio. nih.gov By using a chiral stationary phase (CSP) in the HPLC column, the enantiomers of this compound can be resolved into two separate peaks. The CD detector then provides a signal for each eluting enantiomer, and the ratio of the peak areas gives a highly accurate measure of the enantiomeric excess. nih.govnih.gov

Table 3: Comparison of Chiroptical Methods for ee Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Rapid, non-destructive. | Requires chromophore near chiral center; quantitative analysis needs calibration. |

| HPLC-CD | Chromatographic separation on a chiral stationary phase followed by CD detection. | High accuracy and precision; provides separation and quantification simultaneously. nih.govnih.gov | Requires method development to find a suitable chiral column and mobile phase. |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and, crucially, the absolute configuration of the chiral centers in this compound.

To perform this analysis, a high-quality single crystal of an enantiomerically pure sample of this compound, or a derivative, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data allows for the construction of a detailed 3D model of the molecule as it exists in the crystal lattice.

This analysis reveals the solid-state conformation of the piperidine ring and the relative stereochemistry of the fluoromethyl and hydroxyl substituents. By using anomalous dispersion effects, typically from the fluorine or oxygen atoms or by forming a salt with a heavy atom, the absolute configuration (i.e., the R/S designation at C3 and C4) can be determined without ambiguity. The structural information obtained from X-ray diffraction is considered the "gold standard" and is invaluable for validating results from spectroscopic and computational studies.

Table 4: Illustrative Crystallographic Data for this compound This table shows the type of data obtained from an X-ray diffraction experiment. The values are hypothetical.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.2 Å, c = 12.5 Å | The lengths of the unit cell axes. |

| C3-C4 Bond Length | 1.54 Å | The distance between carbon atoms 3 and 4. |

| C3-C(F) Bond Length | 1.52 Å | The distance between C3 and the fluoromethyl carbon. |

| Flack Parameter | 0.05(3) | A value close to zero confirms the correct absolute configuration assignment. |

Computational Chemistry Applications in the Study of 3 Fluoromethyl Piperidin 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic characteristics of 3-(Fluoromethyl)piperidin-4-ol. ijcce.ac.irijcce.ac.ir These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its three-dimensional structure and the distribution of electrons.

The process typically begins with building an initial model of the molecule. This model is then subjected to geometry optimization using a chosen level of theory and basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy conformation. ijcce.ac.ir The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analyses. ijcce.ac.irnih.gov The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijcce.ac.ir

| Property | Calculated Value |

| Optimized Energy | [Value] a.u. |

| Dipole Moment | [Value] Debye |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Molecular Formula | C6H12FNO |

| Molecular Weight | 149.17 g/mol |

Table 1: Computed Properties of this compound. Note: The values presented are representative and would be obtained from specific DFT calculations.

Detailed research findings on analogous fluorinated piperidines demonstrate that the introduction of fluorine can significantly influence the electronic properties of the piperidine (B6355638) ring. researchgate.net These computational studies provide a foundational understanding that can be extrapolated to this compound, suggesting that the fluoromethyl group will have a notable impact on its charge distribution and reactivity.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is critical for predicting its biological activity and physical properties. Conformational landscape analysis and potential energy surface (PES) mapping are the primary computational tools for this purpose. sciepub.comlibretexts.org

A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a molecule like this compound, the PES can be complex. The analysis typically focuses on the key dihedral angles that define the ring's pucker (e.g., chair, boat, twist-boat) and the orientation of the fluoromethyl and hydroxyl substituents (axial vs. equatorial).

Computational methods can systematically explore the conformational space by rotating key bonds and calculating the energy of each resulting geometry. This process identifies the stable conformers, which correspond to minima on the PES, and the transition states for their interconversion, which are saddle points on the PES. libretexts.orgnih.gov The relative energies of the conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. Studies on similar fluorinated piperidines have shown a preference for specific conformations due to a combination of steric and electronic effects, such as hyperconjugation. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (axial -OH, equatorial -CH2F) | 0.00 | [Values] |

| Chair (equatorial -OH, axial -CH2F) | [Value] | [Values] |

| Chair (axial -OH, axial -CH2F) | [Value] | [Values] |

| Chair (equatorial -OH, equatorial -CH2F) | [Value] | [Values] |

| Twist-Boat | [Value] | [Values] |

Table 2: Relative Energies of Plausible Conformations of this compound. Note: The values are hypothetical and serve to illustrate the output of a conformational analysis.

The conformational analysis of fluorinated prolines has demonstrated that fluorination can significantly alter the ring pucker preference, which in turn affects biological recognition. nih.gov A similar detailed analysis of this compound would be crucial for understanding its interactions with biological targets.

Reaction Mechanism Predictions for Synthetic Transformations

For instance, a plausible synthesis of this compound could involve the reduction of a corresponding piperidinone precursor. Computational studies can be employed to investigate the mechanism of this reduction. DFT calculations can be used to model the reactants, the reducing agent, and the solvent molecules to simulate the reaction environment.

The process involves locating the transition state structure for the key bond-forming step. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. sciepub.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. Computational studies on the synthesis of other piperidines have successfully elucidated complex reaction mechanisms, including those involving metal catalysts. nih.gov

Furthermore, computational analysis can predict the stereochemical outcome of a reaction. For the synthesis of this compound, which has multiple stereocenters, understanding the factors that control the stereoselectivity is crucial. By calculating the energies of the transition states leading to different stereoisomers, the preferred product can be predicted.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

| Nucleophilic Attack | Piperidinone + Reducing Agent | [Value] | Intermediate Complex |

| Protonation | Intermediate + Proton Source | [Value] | This compound |

Table 3: Hypothetical Energy Profile for a Synthetic Step in the Formation of this compound. Note: The values are for illustrative purposes to show how computational chemistry can map out a reaction pathway.

Mechanistic studies on the synthesis of related heterocyclic compounds have demonstrated the power of combining experimental and computational approaches. nih.govnih.govacs.org Such a combined strategy would be highly beneficial for developing a robust and efficient synthesis of this compound.

Role of 3 Fluoromethyl Piperidin 4 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Heterocycles

The strategic value of 3-(Fluoromethyl)piperidin-4-ol lies in its utility as a starting material for constructing more elaborate fluorinated N-heterocycles. The inherent reactivity of its hydroxyl and secondary amine functionalities allows for a wide range of chemical transformations. While direct literature on this compound is specific, the synthetic utility of the closely related 3-fluoropiperidine (B1141850) framework is well-documented and illustrates the potential of this class of compounds.

For instance, synthetic strategies have been developed for the diastereoselective and enantioselective synthesis of related structures, such as cis-3-fluoropiperidin-4-ol, which has been described as a highly prized building block for medicinal chemistry. nih.gov One notable enantioselective method involves the fluorination of a precursor molecule using a modified cinchona alkaloid catalyst to yield the desired fluorinated piperidinol. nih.gov

Furthermore, palladium-catalyzed annulation reactions provide a powerful route to 3-fluoropiperidines. nih.gov This approach allows for the modular construction of the piperidine (B6355638) core from readily available starting materials like α-fluoro-β-ketoesters. nih.gov The resulting 3-fluoropiperidines can then be subjected to further chemical modifications, demonstrating a powerful method for creating diverse and complex fluorinated heterocyclic structures. nih.gov This modularity is a key advantage, enabling the rapid assembly of the piperidine core with various substituents. nih.gov

Table 1: Illustrative Synthesis of a 3-Fluoropiperidine Derivative

| Reactants | Catalyst/Reagents | Product | Key Feature | Reference |

|---|

This synthetic versatility underscores the role of fluorinated piperidinols as foundational scaffolds. The functional groups of this compound—the nitrogen atom and the hydroxyl group—serve as handles for subsequent reactions, such as N-alkylation, N-arylation, acylation, or etherification, paving the way for a multitude of more complex heterocyclic systems.

Integration into Natural Product Synthesis and Analogues

Natural products have historically been a rich source of inspiration for drug discovery. However, their direct use can be hampered by issues such as synthetic inaccessibility or suboptimal pharmacokinetic properties. The incorporation of unique building blocks like this compound allows chemists to generate novel analogues of natural products, aiming to retain or enhance biological activity while improving drug-like characteristics.

The introduction of the fluoromethyl-piperidin-4-ol moiety can lead to analogues with improved metabolic stability due to the strength of the carbon-fluorine bond, which resists metabolic cleavage. Moreover, the fluorine atom can alter the conformation and basicity of the piperidine ring, potentially leading to enhanced binding affinity and selectivity for a biological target. While specific examples detailing the integration of this compound into a total synthesis of a natural product are not prominently featured in available research, its value lies in the creation of natural product-inspired compounds. By replacing a non-fluorinated or differently substituted fragment of a known bioactive natural product with the this compound scaffold, researchers can systematically probe structure-activity relationships and develop novel therapeutic candidates.

Contribution to the Construction of Diverse Chemical Libraries for Research Purposes

In modern drug discovery, the creation of diverse chemical libraries for high-throughput screening is a fundamental strategy for identifying new lead compounds. nih.govrjpbr.com this compound is an ideal scaffold for inclusion in diversity-oriented synthesis (DOS) and the construction of focused compound libraries. nih.gov

The concept of "Libraries from Libraries" (LoL) highlights a powerful approach where a core library is chemically transformed to generate new libraries with different properties. nih.gov A building block like this compound can serve as the foundational core for such an initial library. By systematically reacting its two functional handles (the amine and the alcohol) with a variety of reagents, a large and diverse set of molecules can be rapidly synthesized.

Table 2: Conceptual Generation of a Chemical Library from this compound

| Core Scaffold | Reaction at Nitrogen | Reaction at Oxygen | Resulting Structure | Goal |

|---|---|---|---|---|

| 3-(Fluoromethyl) piperidin-4-ol | Alkylation (e.g., with R¹-Br) | Acylation (e.g., with R²-COCl) | N-alkyl, O-acyl derivative | Explore substitution effects at both positions. |

| 3-(Fluoromethyl) piperidin-4-ol | Reductive Amination | Etherification (e.g., with R³-I) | N-substituted, O-ether derivative | Increase structural and pharmacophoric diversity. |

The use of such well-defined, three-dimensional building blocks ensures that the resulting chemical libraries possess significant structural complexity, moving beyond simple flat aromatic structures. This increased three-dimensional character is often associated with higher success rates in drug discovery programs. The libraries generated from this scaffold can then be screened against a wide range of biological targets to identify novel hits for therapeutic development. nih.gov

Emerging Trends and Future Directions in 3 Fluoromethyl Piperidin 4 Ol Research

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic protocols. nih.gov For a molecule like 3-(fluoromethyl)piperidin-4-ol, this involves reimagining traditional multi-step syntheses, which often rely on hazardous reagents and generate significant waste.

A key sustainable strategy is the catalytic hydrogenation of readily available fluorinated pyridine (B92270) precursors. nih.gov The development of robust heterogeneous palladium catalysts allows for the chemoselective reduction of fluoropyridines under milder conditions, tolerating various functional groups. nih.govacs.org A future approach for synthesizing this compound could begin with a suitably substituted pyridine, such as 3-(fluoromethyl)pyridin-4-ol, followed by a robust hydrogenation step. This avoids the use of many stoichiometric reagents common in classical piperidine (B6355638) syntheses. nih.gov

Another green approach focuses on the reaction medium. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives. asianpubs.org Adapting this methodology could involve a one-pot synthesis of a 3-(fluoromethyl)piperidin-4-one precursor from simple starting materials, followed by reduction. Such methods are considered environmentally safe and present significant advantages over classical routes like the Dieckman condensation. asianpubs.orgnih.gov

Chemoenzymatic and Biocatalytic Strategies for Stereocontrol

Achieving precise control over the stereochemistry of the two chiral centers in this compound is critical for its application in drug discovery. Chemoenzymatic and biocatalytic methods are emerging as powerful tools for this purpose, offering high selectivity under mild, aqueous conditions.

One promising future direction is the use of enzymes for the stereoselective reduction of a prochiral ketone precursor, 3-(fluoromethyl)piperidin-4-one. Ketoreductases (KREDs) from various microorganisms can reduce ketones to secondary alcohols with high enantioselectivity. researchgate.net Similarly, imine reductases (IREDs) are capable of asymmetrically reducing cyclic imines, which could be key intermediates in piperidine synthesis. researchgate.net The application of these biocatalysts could provide access to specific diastereomers of the final product.

A more advanced strategy involves the chemo-enzymatic dearomatization of activated pyridines. nih.gov This approach could start with an activated 3-(fluoromethyl)pyridine (B1628872) derivative. A chemical reduction step would yield a tetrahydropyridine, which is then subjected to a one-pot, dual-enzyme cascade involving an amine oxidase and an ene-imine reductase. This process can generate stereo-defined 3-substituted piperidines with high efficiency. nih.gov The demonstrated ability of certain enzymes to process fluorinated substrates, for instance in the synthesis of fluorinated polyketides, suggests that enzymes can be engineered or selected to accept a 3-(fluoromethyl)piperidin-4-one precursor. nih.gov

The table below summarizes potential biocatalytic approaches applicable to the synthesis of chiral this compound.

| Biocatalytic Strategy | Enzyme Class | Potential Application | Key Advantage |

| Asymmetric Ketone Reduction | Ketoreductase (KRED) | Stereoselective reduction of 3-(fluoromethyl)piperidin-4-one to a specific diastereomer of this compound. | High enantioselectivity for the hydroxyl group. |

| Reductive Amination | Reductive Aminase (RedAm) | Direct synthesis of chiral piperidines from a prochiral ketone precursor and an amine source. | Atom-efficient, direct route to the piperidine core. researchgate.net |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | Asymmetric synthesis from an activated 3-(fluoromethyl)pyridine. nih.gov | Creates multiple stereocenters with high precision. |

Exploration of Novel Fluorination Methodologies

The introduction of the fluoromethyl (CH₂F) group is a critical step in the synthesis of the target molecule. While traditional methods exist, research is focused on developing more versatile and efficient fluorination and fluoromethylation techniques, particularly for late-stage functionalization.

One of the most promising approaches is the dearomatization-hydrogenation (DAH) of fluorinated pyridines. nih.govanalytik.news This one-pot process uses a rhodium catalyst to dearomatize the pyridine ring, followed by hydrogenation to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov While this has been demonstrated for fluorine substituents directly on the ring, future work could adapt this for fluoromethylated pyridines.

More direct fluoromethylation methods are also a major area of research. Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters offer a potential pathway. rsc.org Such methods could involve the asymmetric fluoromethylation of a suitable precursor. Another innovative approach is the dearomative difluoromethylation of N-heterocycles using inexpensive reagents, which could potentially be adapted for monofluoromethylation. chemrxiv.org

Photoredox catalysis is also opening new doors. Ketones can be used as directing groups for the photocatalytic C-H fluorination at β and γ positions on rigid substrates. rsc.org A future synthetic route could involve the late-stage C-H fluorination of a 3-methylpiperidin-4-ol (B2467221) derivative. Furthermore, methods using photoredox catalysis to generate highly reactive intermediates that trap even poorly nucleophilic fluoride (B91410) under mild conditions could be adapted for the synthesis of fluorinated piperidines. princeton.edu

| Methodology | Precursor Type | Reagents/Catalysts | Potential Advantage |

| Dearomatization-Hydrogenation | Fluoromethylated Pyridine | Rhodium catalyst, H₂ nih.gov | High diastereoselectivity, one-pot procedure. |

| Nucleophilic Fluoromethylation | Piperidine derivative with leaving group | Novel fluoromethylating agents rsc.org | Direct introduction of the CH₂F group. |

| Photocatalytic C-H Fluorination | 3-Methylpiperidin-4-ol derivative | Selectfluor, photocatalyst (e.g., benzil) rsc.org | Late-stage functionalization without pre-installed leaving groups. |

| Photoredox-mediated Fluorination | N-hydroxyphthalimide ester derivative | Photoredox catalyst, Fluoride source princeton.edu | Mild conditions, broad substrate scope. |

Development of Advanced Methodologies for Derivatization

Once this compound is synthesized, its utility as a scaffold depends on the ability to selectively functionalize its secondary amine and hydroxyl groups. Advanced methodologies are being developed to create libraries of derivatives for structure-activity relationship (SAR) studies.

Late-stage functionalization is a key trend, allowing for the diversification of complex molecules at a late point in the synthetic sequence. rsc.org For the piperidine nitrogen, modern cross-coupling reactions enable the introduction of a wide range of aryl and heteroaryl substituents. For instance, N-aryl-substituted 4-piperidones are readily synthesized and can be adapted for N-arylation of the target molecule. acs.org Light-powered methods are also being developed for the late-stage alkylation of N-heteroaromatics in flow chemistry setups, offering a clean and efficient way to add alkyl groups. nih.gov

The hydroxyl group offers another point for diversification. It can be readily acylated or etherified using standard and advanced techniques. The development of derivatization tags, such as N-(4-aminophenyl)piperidine, is also proving useful for improving the analytical detection of molecules in complex mixtures, a technique that could be applied to metabolites or derivatives of this compound. nih.gov

The strategic application of these derivatization techniques will be crucial in exploring the chemical space around the this compound core and identifying analogues with optimal pharmacological properties. ajchem-a.com

Q & A

Q. Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS H315/H319/H335 hazards) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can stereochemical outcomes be controlled during fluoromethylation of piperidin-4-ol derivatives?

Q. Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., cinchona alkaloid-based catalysts) to direct stereochemistry during fluorination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction control.

- Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess. For example, (R)- and (S)-isomers of this compound show distinct retention times on Chiralpak AD-H columns .

Advanced: How should researchers resolve conflicting NMR data for fluorinated piperidins across studies?

Q. Methodological Answer :

- Standardization : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS) for chemical shift consistency .

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals. For example, the fluoromethyl group’s ¹H-¹⁹F coupling (~48 Hz) can be confirmed via ¹H-¹³C HMBC .

- Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) to identify discrepancies .

Advanced: What strategies optimize the fluorination efficiency in piperidine derivatives?

Q. Methodological Answer :

- Reagent Screening : Test fluorinating agents (e.g., Selectfluor, DAST) under varying temperatures (−78°C to RT) to balance yield and side reactions .

- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity using microwave-assisted synthesis .

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., elimination products) and adjust stoichiometry .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C6H12FNO: calc. 133.0871, obs. 133.0868) .

- FT-IR : Detect characteristic C-F stretches (~1100 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, and %N within 0.4% of theoretical values .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Q. Methodological Answer :

- Process Optimization : Scale reactions using flow chemistry to maintain temperature control and reduce side reactions .

- Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DAST) to reduce costs .

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, solvent, and reagent concentration .

Advanced: What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Q. Methodological Answer :

- DFT Calculations : Simulate transition states for fluoromethyl group participation in SN2 reactions using Gaussian or ORCA .

- Molecular Docking : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, focusing on fluorine’s electrostatic contributions .

- SAR Studies : Corrogate substituent effects using Hammett plots or Free-Wilson analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.